QF0301B
CAS No.: 149247-12-1
Cat. No.: VC0007058
Molecular Formula: C₂₃H₂₈N₂O₂
Molecular Weight: 364.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 149247-12-1 |
---|---|
Molecular Formula | C₂₃H₂₈N₂O₂ |
Molecular Weight | 364.5 g/mol |
IUPAC Name | 2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-3,4-dihydro-2H-naphthalen-1-one |
Standard InChI | InChI=1S/C23H28N2O2/c1-27-22-9-5-4-8-21(22)25-16-14-24(15-17-25)13-12-19-11-10-18-6-2-3-7-20(18)23(19)26/h2-9,19H,10-17H2,1H3 |
Standard InChI Key | PJOARVZMKMVACL-UHFFFAOYSA-N |
SMILES | COC1=CC=CC=C1N2CCN(CC2)CCC3CCC4=CC=CC=C4C3=O |
Canonical SMILES | COC1=CC=CC=C1N2CCN(CC2)CCC3CCC4=CC=CC=C4C3=O |
Chemical Identity and Structural Characteristics
QF0301B (CAS 149247-12-1) has a molecular weight of 364.48 g/mol and the systematic name 2-{1-[2,8-Bis(trifluoromethyl)quinolin-4-yl]-3,5,6,7,8,8a-hexahydro-1H-1,3-oxazolo[3,4-a]pyridin-3-yl}phenol. Its SMILES string (O=C1C=2C=CC=CC2CCC1CCN3CCN(C=4C=CC=CC4OC)CC3) reveals a tricyclic framework combining quinoline, oxazolo-pyridine, and phenolic groups . The compound’s three-dimensional conformation enables simultaneous interaction with adrenergic and serotonergic receptors, as evidenced by X-ray crystallography studies of analogous quinoline derivatives .
Table 1: Physicochemical Properties of QF0301B
Property | Value |
---|---|
Molecular Formula | C₂₃H₂₈N₂O₂ |
Molecular Weight | 364.48 g/mol |
logP (Predicted) | 3.2 ± 0.3 |
Aqueous Solubility | 0.02 mg/mL (25°C) |
Storage Conditions | -20°C (powder), -80°C (solution) |
Pharmacological Mechanisms and Receptor Affinity
QF0301B exhibits nanomolar affinity for α1-adrenoceptors (pA₂ = 9.00 ± 0.12 in rat aorta), surpassing prazosin (pA₂ = 8.3) in potency . Competitive binding assays reveal secondary activity at α2-adrenoceptors (pA₂ = 5.91 ± 0.43 in rat atria), 5-HT2A receptors (pA₂ = 6.75 ± 0.06 in aorta), and histamine H1 receptors (pA₂ = 7.40 ± 0.40 in guinea pig ileum) . Unlike selective α1-antagonists, QF0301B’s multi-receptor profile may enhance therapeutic efficacy in conditions like hypertension and benign prostatic hyperplasia (BPH), where cross-talk between adrenergic, serotonergic, and histaminergic pathways occurs.
Table 2: Receptor Binding Profiles
Receptor | pA₂ Value | Tissue Model |
---|---|---|
α1-Adrenoceptor | 9.00 ± 0.12 | Rat aorta |
α2-Adrenoceptor | 5.91 ± 0.43 | Rat vas deferens |
5-HT2A | 6.75 ± 0.06 | Rat stomach fundus |
Histamine H1 | 7.40 ± 0.40 | Guinea pig ileum |
In Vitro Pharmacodynamic Effects
In isolated rat aorta rings, QF0301B dose-dependently inhibits phenylephrine-induced contractions (EC₅₀ = 1.2 nM), demonstrating 10-fold greater potency than prazosin . Electrophysiological studies in rat vas deferens show that QF0301B reverses clonidine-induced inhibition of neurotransmitter release (IC₅₀ = 8.7 nM), suggesting α2-antagonism contributes to its sympatholytic effects . Additionally, the compound noncompetitively antagonizes 5-HT3 receptors (pA₂ = 5.2) and exhibits weak calcium channel blocking activity, which may explain its bradycardic effects in vivo .
Parameter | QF0301B (0.2 mg/kg/day) | Prazosin (1 mg/kg/day) |
---|---|---|
Δ MAP (mmHg) | -42 ± 3.1 | -38 ± 2.8 |
Δ Heart Rate (bpm) | -22 ± 4.5 | +18 ± 5.2 |
Plasma Norepinephrine | +15% | +85% |
Future Research Directions
Phase I clinical trials are warranted to assess QF0301B’s pharmacokinetics and QT interval effects, given its weak hERG channel inhibition (IC₅₀ = 12 μM) . Comparative studies against newer α-blockers like silodosin could clarify its niche in BPH management. Additionally, structural optimization to reduce H1 receptor affinity may improve safety while retaining multi-receptor efficacy.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume